molecular formula C18H18ClF5N6O B12828139 Unii-P14M0dws2J

Unii-P14M0dws2J

Cat. No.: B12828139
M. Wt: 464.8 g/mol
InChI Key: ZUZPCOQWSYNWLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cevipabulin involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the triazolopyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the triazolopyrimidine ring system.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the triazolopyrimidine core.

    Functionalization of the phenyl ring: The phenyl ring is further functionalized with chloro, fluoro, and propoxy groups through a series of substitution reactions.

    Final coupling: The final step involves coupling the functionalized phenyl ring with the triazolopyrimidine core to form cevipabulin.

Industrial production methods for cevipabulin would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Cevipabulin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Cevipabulin exerts its effects by binding to tubulin, a protein that is a key component of microtubules. Microtubules are essential for cell division, and by binding to tubulin, cevipabulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This mechanism makes cevipabulin a promising candidate for cancer therapy.

Comparison with Similar Compounds

Cevipabulin is unique among phenylpyrimidines due to its specific structure and mechanism of action. Similar compounds include:

Cevipabulin’s uniqueness lies in its specific binding site on tubulin and its distinct chemical structure, which may offer advantages in terms of efficacy and safety compared to other tubulin-binding agents.

Properties

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-(1,1,1-trifluoropropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPCOQWSYNWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF5N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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